molecular formula C16H14O4 B1581776 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid CAS No. 93012-36-3

5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid

Cat. No.: B1581776
CAS No.: 93012-36-3
M. Wt: 270.28 g/mol
InChI Key: HCUNISHLIXGFFA-UHFFFAOYSA-N
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Description

5,5’-Dimethyl-[1,1’-biphenyl]-2,2’-dicarboxylic acid: is an organic compound that belongs to the biphenyl family. This compound features two benzene rings connected by a single bond, with two carboxylic acid groups and two methyl groups attached at specific positions. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Dimethyl-[1,1’-biphenyl]-2,2’-dicarboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Mechanism of Action

The mechanism of action of 5,5’-Dimethyl-[1,1’-biphenyl]-2,2’-dicarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The biphenyl core can also interact with hydrophobic regions of biomolecules, affecting their structure and function .

Comparison with Similar Compounds

Uniqueness: The presence of both methyl and carboxylic acid groups in 5,5’-Dimethyl-[1,1’-biphenyl]-2,2’-dicarboxylic acid imparts unique steric and electronic properties, making it distinct from other biphenyl derivatives.

Properties

IUPAC Name

2-(2-carboxy-5-methylphenyl)-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-9-3-5-11(15(17)18)13(7-9)14-8-10(2)4-6-12(14)16(19)20/h3-8H,1-2H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUNISHLIXGFFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)C2=C(C=CC(=C2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00292988
Record name 5,5'-Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93012-36-3
Record name 93012-36-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86648
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,5'-Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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